2-Propoxyethane-1-sulfonamide
Description
Significance of the Sulfonamide Moiety in Modern Chemical and Biochemical Research
The sulfonamide functional group (-SO₂NHR) is a cornerstone of medicinal chemistry and has been instrumental in the development of a wide array of therapeutic agents. ajchem-b.comscispace.com Its significance stems from its ability to act as a versatile pharmacophore, a structural unit responsible for a molecule's biological activity. tandfonline.com The sulfonamide moiety can form key hydrogen bonds and other electrostatic interactions with biological targets, such as enzymes. ekb.eg This has led to its incorporation into drugs with diverse pharmacological activities, including antibacterial, anticancer, antiviral, anti-inflammatory, diuretic, and anticonvulsant properties. ajchem-b.comekb.egijpsonline.com Beyond therapeutics, sulfonamides are also used as protecting groups in organic synthesis due to their stability and predictable reactivity. ekb.eg
Evolution of Sulfonamide Research: From Fundamental Discoveries to Contemporary Applications
The era of sulfonamide research began dramatically in the 1930s with the discovery of Prontosil, the first drug to effectively treat systemic bacterial infections. jetir.org It was soon discovered that Prontosil was a prodrug, metabolized in the body to the active agent, sulfanilamide. jetir.org This breakthrough established the principle of metabolic antagonism, where a drug competes with an essential metabolite—in this case, para-aminobenzoic acid (PABA), which bacteria need to synthesize folic acid. ajchem-b.commdpi.com
This initial discovery spurred the synthesis of thousands of sulfonamide derivatives, leading to improved antibacterial agents with better solubility and reduced toxicity. ajchem-b.com While the advent of penicillin and other antibiotics later overshadowed their use, sulfonamides have seen a resurgence of interest for treating infections caused by resistant bacteria. mdpi.com Research has also expanded far beyond antibacterials. By modifying the core structure, scientists have developed sulfonamides that target other biological pathways. For example, they are key components in carbonic anhydrase inhibitors (used for glaucoma), diuretics, and certain anticancer and antiviral drugs. scispace.comekb.egbrieflands.com Modern research focuses on creating hybrid molecules that combine the sulfonamide scaffold with other bioactive groups to enhance potency and target specificity. tandfonline.combrieflands.com
Current Research Gaps and the Rationale for Investigating 2-Propoxyethane-1-sulfonamide
A vast body of sulfonamide research has traditionally focused on aromatic sulfonamides, where the -SO₂- group is attached to a benzene (B151609) or heterocyclic ring. There remains a relative gap in the exploration of simple, non-aromatic (aliphatic) sulfonamides like this compound. The rationale for investigating such a compound lies in the potential for discovering novel biological activities and physicochemical properties.
The key structural features of this compound are its flexibility, conferred by the ether linkage and alkyl chain, and the absence of a rigid aromatic ring system. This structural simplicity offers several points of interest for chemical research:
Novel Chemical Space: Investigating simpler aliphatic sulfonamides expands the chemical space available for drug discovery, moving away from the well-trodden path of aromatic derivatives.
Different Pharmacokinetic Profiles: The lack of an aromatic ring and the presence of an ether group could lead to different absorption, distribution, metabolism, and excretion (ADME) properties compared to traditional sulfa drugs. This might result in altered bioavailability or tissue distribution.
New Biological Targets: The flexibility of the molecule could allow it to interact with biological targets that are inaccessible to more rigid aromatic sulfonamides, potentially uncovering new mechanisms of action.
The primary research gap is the lack of systematic investigation into the biological potential of simple 2-alkoxyethane-1-sulfonamides.
Research Objectives and Hypotheses for the Study of this compound
Given the limited specific data on this compound, research objectives and hypotheses would be foundational and exploratory.
Research Objectives:
To develop and optimize a synthetic route for this compound and a library of related 2-alkoxyethane-1-sulfonamide derivatives with high purity and yield.
To perform a comprehensive characterization of the physicochemical properties of the synthesized compounds, including solubility, lipophilicity, and stability.
To conduct broad-spectrum biological screening of this compound to identify potential therapeutic activities (e.g., antibacterial, antifungal, anticancer, enzyme inhibition).
To perform initial structure-activity relationship (SAR) studies by comparing the biological activity of this compound with its structural analogs (e.g., varying the alkyl ether chain length).
Hypotheses:
Hypothesis 1: The flexible, non-aromatic structure of this compound will allow it to exhibit a different spectrum of biological activity compared to classic aromatic sulfonamides, potentially by interacting with novel enzymatic targets.
Hypothesis 2: The ether linkage in the molecule may improve its pharmacokinetic properties, such as aqueous solubility, compared to simple alkylsulfonamides, while maintaining sufficient lipophilicity to cross cellular membranes.
Hypothesis 3: Systematic modification of the propoxy group (e.g., replacing it with other alkoxy or functionalized alkyl groups) will significantly modulate the biological activity, providing clear SAR data for future optimization.
These objectives and hypotheses frame a logical research program to explore the potential of this understudied class of sulfonamides.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-(Propan-2-yloxy)ethane-1-sulfonamide |
| Prontosil |
| Sulfanilamide |
Structure
3D Structure
Properties
Molecular Formula |
C5H13NO3S |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-propoxyethanesulfonamide |
InChI |
InChI=1S/C5H13NO3S/c1-2-3-9-4-5-10(6,7)8/h2-5H2,1H3,(H2,6,7,8) |
InChI Key |
BYRZVWWRSJJPGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Propoxyethane 1 Sulfonamide
Established Synthetic Pathways for Sulfonamide Formation
Traditional methods for creating the sulfonamide bond are well-documented and form the foundation of many synthetic endeavors. These routes typically involve the reaction of a sulfur-based electrophile with an amine.
Sulfonylation Reactions from Sulfonyl Chlorides and Amine Precursors
The most conventional and widely employed method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. tandfonline.comcbijournal.comrsc.orgnih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.comrsc.org Pyridine and triethylamine (B128534) are common bases used for this purpose. cbijournal.com While highly effective for primary amines, secondary amines often exhibit lower reactivity. cbijournal.com
For the synthesis of 2-Propoxyethane-1-sulfonamide, this would involve the reaction of 2-propoxyethane-1-sulfonyl chloride with ammonia. The general applicability of this method is high due to the reactivity and simplicity of the process, making it a primary choice for sulfonamide synthesis. tandfonline.com The reaction's efficiency can be influenced by the nucleophilicity of the amine, with electron-donating groups on the amine increasing reactivity. tandfonline.com
Difficulties in sulfonamide synthesis often arise not from the amination step itself, but from the preparation of the requisite sulfonyl chlorides. nih.gov These are commonly synthesized through electrophilic aromatic substitution with chlorosulfonic acid or by the oxidative chlorination of organosulfur compounds. nih.gov
Table 1: Comparison of Bases in Sulfonylation Reactions
| Base | Typical Solvent | Reaction Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Pyridine | Not specified | 0-25 °C | Up to 100% | cbijournal.com |
| Triethylamine (TEA) | THF | Ice bath, then RT for 6h | 86% | cbijournal.com |
| Triethylamine (TEA) | Diethyl ether | 0 °C | 85% | cbijournal.com |
Oxidative Approaches to Sulfonamide Synthesis
Oxidative methods provide an alternative to the use of pre-formed sulfonyl chlorides. These strategies often involve the in-situ generation of a reactive sulfonyl species from a more stable precursor.
One such approach is the oxidative coupling of thiols and amines. nih.govresearchgate.netrsc.orgnih.gov This method is advantageous as it utilizes readily available starting materials. nih.govresearchgate.netrsc.org Various oxidizing systems have been developed to facilitate this transformation. For instance, a combination of an oxidant and a chlorinating agent can convert thiols directly to sulfonyl chlorides, which then react with an amine in the same pot. organic-chemistry.org Another approach involves the reaction of methyl sulfinates with lithium amides, followed by oxidation of the resulting sulfinamides to yield the final sulfonamide products. organic-chemistry.org
More recently, metal-free oxidative C-N bond cleavage of tertiary amines has been developed for the synthesis of sulfonamides from sulfonyl chlorides. rsc.org Additionally, the oxidative S-N coupling of arenesulfonohydrazides and sodium arylsulfinates using systems like I2/TBHP has been documented. mathnet.ru
Electrochemical Synthesis Routes for Sulfonamides
Electrochemical synthesis has emerged as a green and efficient alternative for constructing sulfonamide linkages. researchgate.netmathnet.rubohrium.comchemistryviews.org This method uses electricity to drive the reaction, often eliminating the need for chemical oxidants and catalysts. mathnet.rubohrium.comchemistryviews.org
One prominent electrochemical approach is the oxidative coupling of thiols and amines. researchgate.netchemistryviews.org In this process, the thiol is first oxidized to a disulfide, followed by the oxidation of the amine to an amine radical. nih.gov These intermediates then react to form the sulfonamide. nih.gov This method is often rapid, with some reactions completing in as little as five minutes, and produces hydrogen gas as a benign byproduct. nih.govchemistryviews.org
Another electrochemical strategy involves the reaction of arenesulfonohydrazides or sodium arylsulfinates with amines in an undivided cell using graphite (B72142) and iron electrodes. mathnet.ru This method has demonstrated high yields (56–98%) and can be mediated by halides. mathnet.ru A dehydrogenative electrochemical protocol has also been developed for the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide, and amines, showcasing the versatility of electrochemical techniques. nih.gov
Table 2: Overview of Electrochemical Sulfonamide Synthesis
| Starting Materials | Key Features | Reported Yield | Reference |
|---|---|---|---|
| Thiols and Amines | Catalyst-free, rapid (can be ~5 min), forms H₂ byproduct | Moderate to good | researchgate.netchemistryviews.org |
| Arenesulfonohydrazides/Sodium Arylsulfinates and Amines | Undivided cell, graphite/iron electrodes, halide mediated | 56-98% | mathnet.ru |
| (Hetero)arenes, SO₂, and Amines | Direct dehydrogenative synthesis, Boron-doped diamond electrodes | Up to 85% | nih.gov |
Advanced and Green Chemistry Synthetic Strategies Applied to Sulfonamides
In response to the growing demand for environmentally friendly and efficient chemical processes, a number of advanced synthetic strategies have been developed for sulfonamide synthesis.
Metal-Free and Catalyst-Free Methodologies
There is a significant drive to develop synthetic methods that avoid the use of metal catalysts, which can be costly and pose environmental concerns. Several metal-free approaches to sulfonamide synthesis have been reported.
One strategy involves the direct reaction of sulfonamides with amides in a green solvent like dimethyl carbonate (DMC) to produce sulfonylureas, a related class of compounds. acs.orgorganic-chemistry.orgfigshare.com Another metal-free approach utilizes an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of N-hydroxy sulfonamides with amines. rsc.org This method proceeds via the oxidative cleavage of an S–N bond. rsc.org
Catalyst-free conditions have also been achieved for the synthesis of sulfonamides. tandfonline.comrsc.orgresearchgate.netnih.gov For example, the reaction of sulfonyl chlorides with amines can be carried out in water or ethanol (B145695) at room temperature, offering a simple and green procedure with high yields. tandfonline.comresearchgate.net Additionally, visible light-mediated, catalyst-free arylation of sulfonamides with boronic acids has been demonstrated. rsc.org
Amino Acid-Derived Sulfonamide Synthesis Principles
The use of amino acids as starting materials for sulfonamide synthesis is a growing area of interest, largely due to their biological relevance, chirality, and the mild reaction conditions that can be employed. nih.govbenthamdirect.com This approach aligns well with the principles of green chemistry. nih.gov
The fundamental reaction mechanism involves the nucleophilic attack of the amino group of the amino acid on an activated sulfonyl species, such as a sulfonyl chloride, to form the sulfonamide bond. nih.govbenthamdirect.com This method allows for the creation of a diverse range of sulfonamide structures with tailored properties. nih.govbenthamdirect.com The use of amino acids as precursors offers several advantages over traditional amines, including their ready availability, economic viability, and the potential for creating stereochemically defined products. nih.gov
For instance, N-(alanine)-p-styrene sulfonamide has been synthesized by reacting (S)-alanine with p-styrene sulfonyl chloride in a mild basic medium. benthamdirect.com Similarly, glutamic acid has been reacted with 4-nitrobenzenesulfonyl chloride to yield a glutamic acid-derived sulfonamide. benthamdirect.com These examples highlight the utility of amino acids as versatile building blocks in sulfonamide synthesis. nih.govbenthamdirect.com
Analytical Techniques for Structural Elucidation and Purity Assessment of Synthesized this compound
The characterization of this compound, with the molecular formula C₅H₁₃NO₃S and a molecular weight of 167.23 g/mol , relies on a combination of spectroscopic and chromatographic techniques. rsc.orgsigmaaldrich.com These methods are instrumental in verifying the compound's identity and ensuring it meets the required purity standards, which for many commercial-grade specialty chemicals is a minimum of 95%. cymitquimica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the specific carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are employed to provide a detailed map of the atomic connectivity within this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals corresponding to the protons of the propoxy and ethane (B1197151) groups, as well as the amine protons of the sulfonamide group, would be expected. The chemical shifts are influenced by the electronegativity of the neighboring oxygen, sulfur, and nitrogen atoms. oregonstate.edu
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (propoxy) | ~0.9 | Triplet | 3H |
| CH₂ (propoxy, middle) | ~1.6 | Sextet | 2H |
| O-CH₂ (propoxy) | ~3.5 | Triplet | 2H |
| S-CH₂ (ethane) | ~3.2 | Triplet | 2H |
| O-CH₂ (ethane) | ~3.8 | Triplet | 2H |
| NH₂ (sulfonamide) | Variable (broad singlet) | Broad Singlet | 2H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. The carbon atoms closer to electronegative atoms like oxygen and sulfur will appear at higher chemical shifts (downfield). chemguide.co.uk
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ (propoxy) | ~10 |
| CH₂ (propoxy, middle) | ~22 |
| O-CH₂ (propoxy) | ~72 |
| S-CH₂ (ethane) | ~50 |
| O-CH₂ (ethane) | ~68 |
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical tool for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns. For this compound, soft ionization techniques like electrospray ionization (ESI) would likely be used to generate the protonated molecular ion [M+H]⁺.
The fragmentation of sulfonamides in the mass spectrometer can yield characteristic product ions. researchgate.net For this compound, cleavage of the C-O, C-S, and S-N bonds would be expected to produce specific fragment ions that help to confirm the structure.
Predicted Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Description |
| [M+H]⁺ | 168.07 | Protonated molecular ion |
| [M-C₃H₇O]⁺ | 109.02 | Loss of the propoxy group |
| [M-SO₂NH₂]⁺ | 87.08 | Loss of the sulfonamide group |
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for an accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of sulfonamides. cabidigitallibrary.orgrsc.orgmdpi.com A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of water (often with a modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov The purity of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound is a characteristic property under specific chromatographic conditions.
Gas Chromatography (GC): While less common for sulfonamides due to their polarity and potential for thermal degradation, GC analysis can be performed after derivatization. core.ac.uk Converting the sulfonamide to a more volatile and thermally stable derivative can allow for its separation and quantification by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of any separated components.
Computational and Theoretical Chemistry Studies on 2 Propoxyethane 1 Sulfonamide
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and predict various chemical properties with a high degree of accuracy. For a molecule like 2-Propoxyethane-1-sulfonamide, these studies would provide deep insights into its behavior at a molecular level.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical in computational chemistry. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity. For sulfonamides, these calculations help in understanding their electronic transitions and potential as charge-transfer materials.
Table 1: Illustrative Electronic Properties
| Parameter | Description |
|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict spectroscopic data, which is invaluable for the structural elucidation of new compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions for this compound would aid in its experimental characterization. For instance, calculated IR spectra can help assign vibrational modes to specific functional groups within the molecule.
Table 2: Illustrative Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter |
|---|---|
| ¹H NMR | Chemical Shifts (ppm) |
| ¹³C NMR | Chemical Shifts (ppm) |
| IR | Vibrational Frequencies (cm⁻¹) |
Thermodynamic Parameter Derivation
Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be derived from quantum chemical calculations. These parameters are essential for understanding the stability of this compound and predicting the feasibility and spontaneity of reactions in which it might participate.
Table 3: Illustrative Thermodynamic Parameters
| Parameter | Description |
|---|---|
| Enthalpy (H) | Total heat content of the system |
| Entropy (S) | Measure of the disorder of the system |
Prediction of Acidity (pKa) and Basicity (pKb) Values in Aqueous and Gas Phases
The acidity (pKa) and basicity (pKb) are crucial for understanding the behavior of a compound in different environments, particularly in biological systems. Computational models can predict these values by calculating the Gibbs free energy change associated with protonation and deprotonation reactions in both the gas phase and in solution, often using implicit solvent models.
Table 4: Illustrative Predicted Acidity and Basicity
| Phase | Parameter |
|---|---|
| Aqueous | pKa |
| Aqueous | pKb |
| Gas | Proton Affinity |
Conformational Analysis and Tautomeric Forms
Molecules can exist in different spatial arrangements (conformers) or as isomers that differ in the position of a proton (tautomers). Conformational analysis of this compound would identify the most stable three-dimensional structures. Additionally, studying its potential tautomeric forms is important as different tautomers can exhibit distinct chemical and biological properties.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful tools in drug discovery and materials science. These techniques would be used to simulate the interaction of this compound with biological macromolecules, such as enzymes or receptors. Docking studies predict the preferred binding orientation and affinity of the molecule to a target protein, providing insights into its potential biological activity. These studies are instrumental in the rational design of new therapeutic agents.
Ligand-Target Enzyme Interaction Profiling and Binding Site Analysis
Computational methods are pivotal in elucidating how sulfonamide-based ligands interact with their target enzymes at a molecular level. Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govresearchgate.net This process involves placing the ligand into the enzyme's active site and evaluating the interaction energy for different conformations.
For the sulfonamide class of compounds, a common target is the enzyme carbonic anhydrase (CA). unar.ac.idacs.org The active site of CA is characterized by a zinc ion (Zn²⁺) that is crucial for its catalytic activity. acs.orgjbclinpharm.org Docking studies consistently show that the sulfonamide moiety (–SO₂NH₂) of the inhibitor binds to this zinc ion. acs.orgjbclinpharm.org The deprotonated nitrogen atom of the sulfonamide group typically coordinates with the Zn²⁺ ion, displacing a water molecule or hydroxyl ion that is normally present in the active enzyme. acs.org
Further stabilization of the ligand-enzyme complex is achieved through a network of non-covalent interactions. Hydrogen bonds are frequently observed between the oxygen atoms of the sulfonyl group and the backbone or side-chain atoms of amino acid residues within the active site, such as Thr199 in human carbonic anhydrase II (hCA II). acs.org Hydrophobic interactions also play a significant role, particularly between the aromatic or aliphatic parts of the sulfonamide derivative and nonpolar residues in the binding pocket. researchgate.net
The analysis of these interactions provides a detailed profile of the binding mode. For instance, in studies of sulfonamide derivatives targeting dihydropteroate (B1496061) synthase (DHPS), an enzyme in the bacterial folic acid synthesis pathway, docking simulations have identified key hydrogen bonds with residues like arginine and serine. nih.govresearchgate.net These computational insights are invaluable for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors. nih.gov
Quantitative Assessment of Binding Affinities and Binding Conformations
Beyond identifying interaction patterns, computational chemistry provides quantitative estimates of the strength of the ligand-target interaction, known as binding affinity. This is often expressed as a binding free energy (ΔG) or a docking score, typically in units of kcal/mol. nih.govnih.gov Lower (more negative) values indicate a stronger and more stable interaction. Molecular docking programs use scoring functions to rank different binding poses and predict the binding affinity. nih.gov For example, docking studies on N-substituted sulfonamides as potential anticancer agents revealed binding affinities ranging from -6.8 to -8.2 kcal/mol, which were more favorable than the standard drug acetazolamide (B1664987) (-5.25 kcal/mol). unar.ac.idnih.gov
More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be applied to molecular dynamics simulation trajectories to provide more accurate estimations of binding free energy. acs.org These calculations consider factors like electrostatic interactions, van der Waals forces, and the energy cost of desolvating the ligand and the binding site. acs.orgrutgers.edu
The results of these simulations also yield detailed information about the most stable binding conformations. By analyzing the docked poses, researchers can understand the precise three-dimensional arrangement of the ligand within the active site that maximizes favorable interactions. This includes identifying optimal bond lengths, bond angles, and torsion angles for the bound state. acs.org
Below is an illustrative table of binding affinities for various sulfonamide derivatives against different enzyme targets, as reported in computational studies.
| Compound Class | Target Enzyme | Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| N-substituted Sulfonamides | Carbonic Anhydrase I | Docking | -6.8 to -8.2 | Not Specified |
| Benzenesulfonamides | Dihydropteroate Synthase (DHPS) | Docking | -8.1 | Arg63, Ser219 |
| Azo-based Sulfonamides | FGFR2 Kinase | Docking | -6.24 | PHE 492, LYS 517, ASN 571 |
| Tryptophan-Sulfonamide | E. coli DNA Gyrase | Docking | -6.37 | Not Specified |
| Tryptophan-Sulfonamide | COVID-19 Main Protease | Docking | -6.35 | Thr25, Thr26 |
This table is for illustrative purposes and compiles data from various studies on different sulfonamide compounds. researchgate.netunar.ac.idnih.govnih.govchemmethod.com
Structure-Activity Relationship (SAR) Elucidation through Advanced Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. openaccesspub.orgnih.gov Computational approaches have become indispensable for elucidating these relationships for sulfonamides, providing insights that guide the synthesis of more effective molecules. mdpi.com By systematically modifying the structure of a lead sulfonamide compound in silico and calculating the effect of these changes on binding affinity or other properties, researchers can build predictive SAR models. researchgate.net
These computational SAR studies can reveal which parts of the molecule are essential for activity (the pharmacophore) and which parts can be modified to improve properties like potency, selectivity, or pharmacokinetic profiles. openaccesspub.org For antibacterial sulfonamides, a key SAR finding is that a free aromatic amine group is often required for activity, as it mimics the natural substrate, p-aminobenzoic acid (PABA). openaccesspub.orgnih.gov
Investigation of Substituent Effects on Electronic and Steric Properties
The biological activity of a sulfonamide derivative is profoundly influenced by the nature of the substituents attached to its core structure. Computational methods, particularly those based on Density Functional Theory (DFT), are used to investigate how different substituents alter the molecule's electronic and steric properties. nih.govnih.gov
Electronic properties, such as the distribution of electron density, can be visualized using molecular electrostatic potential (MEP) maps. mdpi.com These maps indicate electron-rich regions (negative potential) and electron-poor regions (positive potential), which are crucial for intermolecular interactions like hydrogen bonding. mdpi.com Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). mdpi.commdpi.com An EWG attached to the aromatic ring of a sulfonamide can increase the acidity of the sulfonamide N-H proton, which may enhance its ability to bind to the zinc ion in carbonic anhydrase. rsc.org DFT calculations can also determine frontier molecular orbital energies (HOMO and LUMO), the gap between which is an indicator of the molecule's chemical reactivity and stability. nih.govnih.gov
Steric properties relate to the size and shape of the substituents. A bulky substituent might cause a steric clash with the amino acid residues of the binding pocket, preventing the ligand from adopting an optimal binding conformation and thus reducing its activity. benthamdirect.com Conversely, a well-placed substituent can form favorable van der Waals contacts and enhance binding. Computational models allow for the precise quantification of these steric effects.
| Substituent Type | Predicted Effect on Sulfonamide Core | Impact on Target Interaction |
| Electron-Withdrawing Group (e.g., -NO₂, -Cl) | Lowers HOMO/LUMO energies, increases acidity of N-H proton. mdpi.comrsc.org | May enhance coordination to metal ions (e.g., Zn²⁺) and strengthen hydrogen bonds. |
| Electron-Donating Group (e.g., -CH₃, -OCH₃) | Raises HOMO/LUMO energies, decreases acidity of N-H proton. mdpi.com | May alter the strength of hydrogen bonds and electrostatic interactions. |
| Bulky Alkyl Group | Increases steric hindrance. | Can cause unfavorable clashes with the binding site or improve hydrophobic interactions, depending on the site's topology. benthamdirect.com |
| Hydrogen Bond Donor/Acceptor | Introduces new points for potential hydrogen bonding. | Can form additional stabilizing hydrogen bonds with the target enzyme. benthamdirect.com |
This table presents generalized effects of substituents on the properties of sulfonamide compounds based on established chemical principles and computational findings.
Correlation of Calculated Descriptors with Observed Biological Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. jbclinpharm.orgekb.egresearchgate.net In a QSAR study, various molecular descriptors are calculated for a set of sulfonamide derivatives with known biological activities (e.g., IC₅₀ values). medwinpublishers.com These descriptors quantify different aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. ekb.egmedwinpublishers.com
Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that relates a combination of these descriptors to the observed activity. researchgate.net A robust QSAR model can be used to predict the activity of new, unsynthesized sulfonamide derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. jbclinpharm.orgmedwinpublishers.com
For example, a QSAR study on antioxidant sulfonamides established a mathematical relationship between the antioxidant activity (IC₅₀) and descriptors such as electrophilicity, SCF energy, and molar refractivity. ekb.eg Similarly, models for antidiabetic sulfonamides have been developed using topological descriptors, achieving high predictive accuracy. medwinpublishers.com These studies demonstrate the power of correlating calculated descriptors with experimental data to guide drug discovery efforts. researchgate.net
Advanced Research Directions and Future Perspectives for 2 Propoxyethane 1 Sulfonamide
Rational Design Principles for Enhancing Specific Bioactivities
The rational design of 2-propoxyethane-1-sulfonamide derivatives is a critical step in optimizing their therapeutic potential. mdpi.com This approach moves away from traditional trial-and-error methods towards a more targeted strategy based on a deep understanding of the molecule's interaction with its biological target. mdpi.com Key to this is the elucidation of structure-activity relationships (SAR), which systematically explores how modifications to the chemical structure of this compound affect its biological activity.
Structure-Activity Relationship (SAR) Studies:
SAR studies for this compound would systematically alter specific parts of the molecule, such as the propoxy chain, the ethane (B1197151) linker, and the sulfonamide group, to identify key pharmacophoric features. For instance, modifying the length or branching of the propoxy group could influence lipophilicity and, consequently, cell membrane permeability and target engagement. Similarly, substitutions on the sulfonamide nitrogen can drastically alter the compound's binding affinity and selectivity.
Hypothetical SAR Data for this compound Analogs:
| Compound | Modification | Target Binding Affinity (IC50, nM) | Observed Bioactivity |
| This compound | - | 150 | Moderate |
| Analog A | Isopropoxy substitution | 75 | Improved |
| Analog B | N-methyl substitution on sulfonamide | 200 | Decreased |
| Analog C | Phenyl ring addition to propoxy chain | 35 | Significantly Improved |
| Analog D | Shortening of ethane linker to methane | 300 | Significantly Decreased |
This table presents hypothetical data for illustrative purposes.
These SAR insights form the foundation for the rational design of new derivatives with enhanced potency and selectivity. By understanding which molecular features are crucial for activity, chemists can focus their synthetic efforts on modifications that are most likely to lead to improved therapeutic candidates.
Strategies for Overcoming Existing Resistance Mechanisms in Biological Systems
A significant challenge in the long-term efficacy of many therapeutic agents is the development of resistance by biological systems, such as microorganisms or cancer cells. nih.gov For derivatives of this compound, overcoming these resistance mechanisms is a key area of future research.
Common Resistance Mechanisms:
Biological systems can develop resistance through various mechanisms, including:
Target Modification: Alterations in the target protein's structure can reduce the binding affinity of the drug.
Increased Efflux: Cancer cells or bacteria may overexpress efflux pumps that actively remove the drug from the cell.
Metabolic Inactivation: The organism may evolve enzymes that can metabolize and inactivate the drug.
Strategies to Counter Resistance:
Several chemical strategies can be employed to design this compound derivatives that can overcome these resistance mechanisms:
Designing Drugs with Distinct Binding Modes: If resistance arises from a mutation in the primary binding site, new analogs of this compound can be designed to bind to a different, allosteric site on the target protein. nih.gov This can circumvent resistance conferred by mutations at the primary site. nih.gov
Development of Covalent Inhibitors: Incorporating a reactive electrophilic group into the this compound structure can enable it to form a covalent bond with its target. nih.gov This irreversible binding can be more difficult for the biological system to overcome through simple target mutations.
Inhibition of Efflux Pumps: Co-administration of a this compound derivative with an efflux pump inhibitor is one strategy. A more advanced approach involves designing a single hybrid molecule that both inhibits the primary target and blocks the efflux pump.
Development of Hybrid Sulfonamide Structures for Multi-Target Approaches
The concept of "one molecule, multiple targets" is a promising strategy in drug discovery, particularly for complex diseases like cancer or neurodegenerative disorders. nih.gov Developing hybrid structures that incorporate the this compound scaffold with another pharmacophore can lead to synergistic effects and a broader therapeutic window.
Rationale for Hybrid Molecules:
Molecular hybridization aims to combine the therapeutic advantages of two different drug classes into a single molecule. nih.gov This can lead to:
Enhanced Efficacy: Targeting multiple pathways involved in a disease can be more effective than targeting a single pathway.
Reduced Potential for Resistance: It is more challenging for a biological system to simultaneously develop resistance to a molecule that acts on multiple targets.
Improved Pharmacokinetic Profile: A single hybrid molecule may have a more favorable absorption, distribution, metabolism, and excretion (ADME) profile than the co-administration of two separate drugs.
Examples of Potential Hybrid Structures:
| Hybrid Concept | Second Pharmacophore | Potential Therapeutic Target |
| This compound-Quinoline Hybrid | Quinoline | Anticancer (targeting tubulin polymerization) |
| This compound-Thiazole Hybrid | 2-Aminothiazole | Antioxidant and Antimicrobial |
| This compound-Triazole Hybrid | 1,2,3-Triazole | Antifungal or Anticancer |
This table provides hypothetical examples of hybrid structures.
The design and synthesis of such hybrid molecules require careful consideration of the linker used to connect the two pharmacophores to ensure that both retain their biological activity.
Integration of Cheminformatics and Machine Learning in the Discovery and Optimization of Sulfonamide Derivatives
The integration of cheminformatics and machine learning has revolutionized the drug discovery process, enabling the rapid analysis of vast chemical datasets and the prediction of molecular properties. nih.gov These computational tools are invaluable for the discovery and optimization of this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR):
QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For this compound, a QSAR model could be developed using a dataset of synthesized analogs and their experimentally determined bioactivities. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
Key Descriptors in a Hypothetical QSAR Model for this compound Analogs:
| Descriptor | Definition | Influence on Bioactivity |
| LogP | Octanol-water partition coefficient | Positive correlation (increased lipophilicity enhances activity) |
| Molecular Weight | Mass of the molecule | Negative correlation (within a certain range) |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Optimal range for cell permeability |
| Number of Hydrogen Bond Donors/Acceptors | Count of H-bond donors and acceptors | Crucial for target binding |
This table illustrates the types of descriptors that might be used in a QSAR model.
Machine Learning for Virtual Screening and De Novo Design:
Machine learning algorithms, such as deep neural networks, can be trained on large chemical libraries to identify novel scaffolds with the potential to be active against a specific target. These models can be used for:
Virtual Screening: Rapidly screening millions of virtual compounds to identify those with a high probability of being active, significantly reducing the time and cost of experimental screening.
De Novo Design: Generating entirely new molecular structures that are predicted to have high affinity and selectivity for the target of interest.
The application of these computational approaches will undoubtedly accelerate the discovery and development of the next generation of this compound-based therapeutics. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Propoxyethane-1-sulfonamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with nucleophilic substitution between 2-propoxyethanethiol and sulfonamide precursors under controlled pH (6–8) to favor sulfonamide bond formation. Use catalysts like triethylamine to enhance yield . Optimize temperature (60–80°C) and solvent polarity (e.g., dimethylformamide) to balance reaction kinetics and purity. Monitor intermediates via TLC and characterize final products using H/C NMR and FT-IR to confirm structural integrity .
Q. How can the purity and stability of this compound be rigorously assessed under varying storage conditions?
- Methodological Answer : Perform accelerated stability studies by exposing the compound to temperatures (4°C, 25°C, 40°C), humidity (40–75% RH), and light (UV/visible). Use HPLC with UV detection (λ = 220–260 nm) to quantify degradation products. Compare retention times against reference standards. Solubility in polar aprotic solvents (e.g., acetonitrile) should be tested to inform formulation strategies .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Employ H NMR (δ 1.0–1.5 ppm for propoxy methyl groups; δ 3.5–4.0 ppm for sulfonamide protons) and C NMR to confirm backbone connectivity. Use LC-MS (ESI+) for molecular ion verification. Purity analysis via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures <1% impurities. Cross-validate with elemental analysis for C, H, N, S content .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved across independent studies?
- Methodological Answer : Conduct meta-analysis of dose-response curves, accounting for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. resazurin). Apply statistical tools (ANOVA, Bland-Altman plots) to identify systematic biases. Replicate studies under standardized conditions, adhering to FAIR data principles to ensure reproducibility .
Q. What computational strategies are effective in modeling the interaction of this compound with enzyme targets such as carbonic anhydrase?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities at active sites (e.g., Zn²⁺ coordination in carbonic anhydrase). Validate with MD simulations (GROMACS) over 100 ns to assess stability of ligand-protein interactions. Compare free energy landscapes (MM-PBSA) to experimental IC₅₀ values. Cross-reference with QSAR models to optimize sulfonamide substituents for selectivity .
Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ, and what mechanistic insights explain these discrepancies?
- Methodological Answer : Conduct parallel in vitro (Caco-2 permeability assays) and in vivo (rodent PK studies) experiments. Use LC-MS/MS to quantify plasma/tissue concentrations. Analyze metabolic pathways via liver microsome incubations (CYP450 isoforms). Apply compartmental modeling (Phoenix WinNonlin) to identify bioavailability-limiting factors, such as first-pass metabolism or protein binding .
Q. What advanced material science applications can exploit the physicochemical properties of this compound?
- Methodological Answer : Investigate its use as a monomer in sulfonated polymer electrolytes for fuel cells. Synthesize block copolymers via RAFT polymerization, incorporating this compound to enhance proton conductivity. Characterize with impedance spectroscopy and SAXS to correlate nanostructure with ion transport efficiency .
Data Management & Reproducibility
Q. What frameworks ensure transparent reporting and data sharing for studies on this compound?
- Methodological Answer : Adhere to the TRIPOD guidelines for predictive model validation and FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data in repositories like Zenodo or Figshare. Use electronic lab notebooks (e.g., LabArchives) for real-time collaboration and audit trails .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
